molecular formula C6H4BrFN2O2 B1283004 2-Bromo-6-fluoro-4-nitroaniline CAS No. 455-58-3

2-Bromo-6-fluoro-4-nitroaniline

Cat. No. B1283004
CAS RN: 455-58-3
M. Wt: 235.01 g/mol
InChI Key: YAQFGXYPGJATMT-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-nitroaniline is a compound that has not been directly studied in the provided papers. However, related compounds and their synthesis methods can offer insights into the potential properties and synthesis of 2-Bromo-6-fluoro-4-nitroaniline. For instance, 2,6-dibromo-4-nitroaniline is an intermediate in the synthesis of azo disperse dyes and is synthesized from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . The crystal structure of 2,6-dibromo-4-nitroaniline shows weak hydrogen bonds and π-stacked two-dimensional layers . These related compounds and their characteristics can help infer the properties of 2-Bromo-6-fluoro-4-nitroaniline.

Synthesis Analysis

The synthesis of related bromo-nitroaniline compounds involves the use of bromide–bromate salts in an aqueous acidic medium, as seen in the preparation of 2,6-dibromo-4-nitroaniline . The process is environmentally friendly as it is organic solvent-free and allows for the recycling of the aqueous acidic filtrate. For the synthesis of 2-Bromo-6-fluoro-4-nitroaniline, similar green chemistry principles could potentially be applied, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-4-nitroaniline, a compound similar to 2-Bromo-6-fluoro-4-nitroaniline, exhibits weak hydrogen bonds and interactions between oxygen and bromine atoms, forming π-stacked layers . This suggests that 2-Bromo-6-fluoro-4-nitroaniline may also exhibit similar intermolecular interactions due to the presence of electronegative atoms such as fluorine and nitro groups, which can participate in hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving bromo-nitroaniline derivatives can be complex. For example, nitrosation of arylated cyclopropanes leads to the formation of isoxazolines, with the reaction proceeding through the formation of a benzyl carbocation . Although this reaction does not directly involve bromo-nitroaniline, it highlights the reactivity of bromine and nitro groups in the presence of other functional groups. Therefore, 2-Bromo-6-fluoro-4-nitroaniline could potentially undergo similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-6-fluoro-4-nitroaniline are not directly reported, the properties of related compounds can provide some insights. For instance, the presence of bromine and nitro groups is known to influence the density, melting point, and solubility of aromatic compounds . The fluorine atom, being highly electronegative, could affect the acidity of the amino group in 2-Bromo-6-fluoro-4-nitroaniline and its reactivity in substitution reactions . Additionally, the crystal structure of related compounds suggests that 2-Bromo-6-fluoro-4-nitroaniline may have a tendency to form layered structures due to intermolecular interactions .

Scientific Research Applications

1. Synthesis of Complexes

2-Bromo-6-fluoro-4-nitroaniline and related compounds have been used in the synthesis of new complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline. These complexes exhibit various structures such as square planar, tetrahedral, and hexacoordinate, and have been analyzed for their magnetic moments and electronic spectra (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

2. Use as Medical Intermediate

2-Bromo-6-fluoro-4-nitroaniline serves as an important medical intermediate. Its synthesis from 2-Amino-6-nitrotoluene involves various reactions like Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction, achieving a significant yield (Li Jiang-he, 2010).

3. Dye Manufacturing

Derivatives of 2-Bromo-6-fluoro-4-nitroaniline are used in the manufacturing of dyes. These include iodine-substituted 4-aminoazobenzenes and phenylazonaphthylamines, which form a series of disperse dyes. The dyes exhibit a range of colors and are used for dyeing synthetic polymer fibers (Peters & Soboyejo, 2008).

4. Pharmaceutical and Insecticide Applications

4-Fluoro-3-nitroaniline, a derivative of 2-Bromo-6-fluoro-4-nitroaniline, is notable in the U.S.A. as a novel dye intermediate and is being explored for extended applications in pharmaceuticals and insecticides (Bil, 2007).

5. In Vitro Cytotoxicity

Compounds containing 2-Bromo-6-fluoro-4-nitroaniline have been synthesized and characterized for their in vitro cytotoxicity against human cancer cells. These compounds exhibit moderate to strong cytotoxicity, with variations observed based on the substitution of different halogen atoms (Chen, Huang, Hu, Jin, Miao, & Tian, 2017).

6. Organic Synthesis Applications

The compound is utilized in organic synthesis processes, such as the creation of organic monotectic analogs of nonmetal–nonmetal systems, showcasing its versatility in material science (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Safety And Hazards

“2-Bromo-6-fluoro-4-nitroaniline” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-6-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQFGXYPGJATMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558689
Record name 2-Bromo-6-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-4-nitroaniline

CAS RN

455-58-3
Record name 2-Bromo-6-fluoro-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-nitro-phenylamine (12 g, 77 mmol) in AcOH (50 mL) was added Br2 (3.9 mL, 77 mmol) dropwise at 0° C. The mixture was stirred at 20° C. for 3 h. The reaction mixture was basified with sat. aq. NaHCO3, and extracted with EtOAc (100 mL×3). The combined organics were dried over anhydrous Na2SO4 and evaporated under vacuum to give 2-bromo-6-fluoro-4-nitro-phenylamine (18 g, 97%). 1H NMR (400 MHz, CDCl3) δ 8.22 (m, 1H), 7.90 (dd, J=2.4, 10.8 Hz, 1H), 4.88 (brs, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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